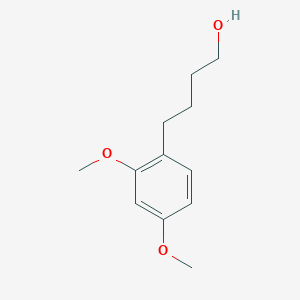
Benzenebutanol, 2,4-dimethoxy-
Overview
Description
Benzenebutanol, 2,4-dimethoxy- is an organic compound with the molecular formula C12H18O3 It is characterized by the presence of a butanol group attached to a dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenebutanol, 2,4-dimethoxy- can be synthesized through several methods. One common approach involves the reduction of 4-(2,4-Dimethoxyphenyl)butan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanol, 2,4-dimethoxy- may involve catalytic hydrogenation of the corresponding ketone using a palladium or nickel catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanol, 2,4-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 4-(2,4-Dimethoxyphenyl)butanal or 4-(2,4-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(2,4-Dimethoxyphenyl)butane.
Substitution: 4-(2,4-Dimethoxyphenyl)butyl chloride.
Scientific Research Applications
Benzenebutanol, 2,4-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of Benzenebutanol, 2,4-dimethoxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the dimethoxyphenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dimethoxyphenyl)butan-1-OL
- 4-(2,4-Dimethoxyphenyl)butan-2-one
- 4-(3,4-Dimethoxyphenyl)butan-2-one
Uniqueness
Benzenebutanol, 2,4-dimethoxy- is unique due to its specific substitution pattern on the phenyl ring and the presence of a primary alcohol group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
107153-52-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C12H18O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,3-5,8H2,1-2H3 |
InChI Key |
NVWFUOVOPMFJSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCO)OC |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
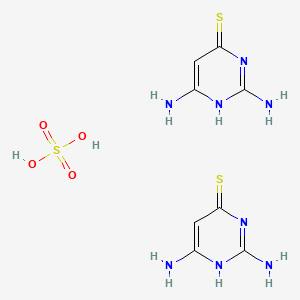
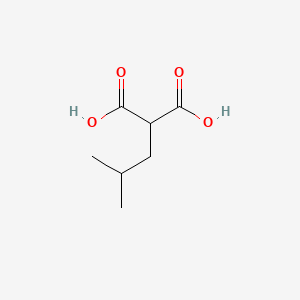
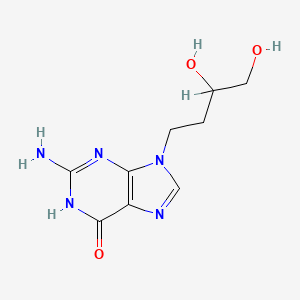
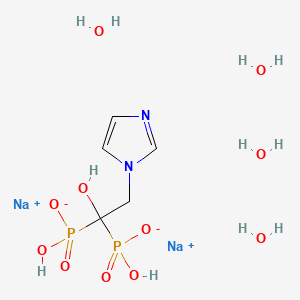
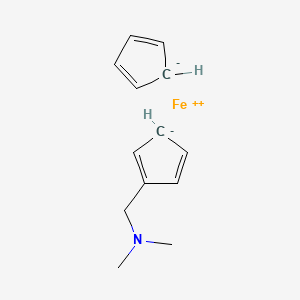
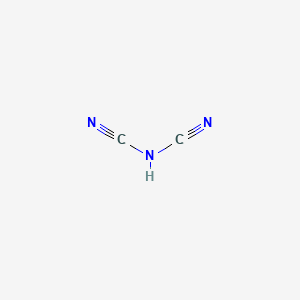
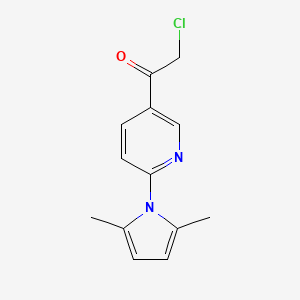
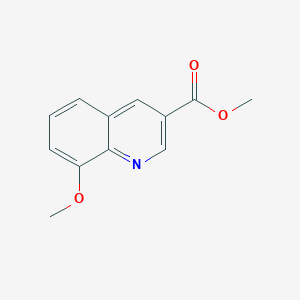
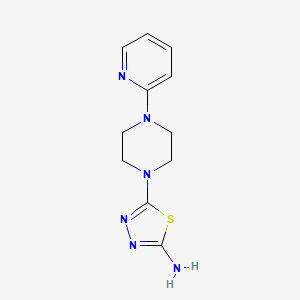
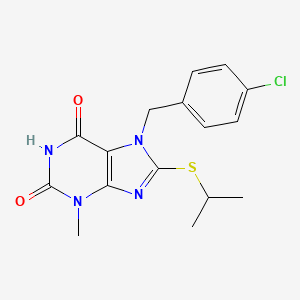
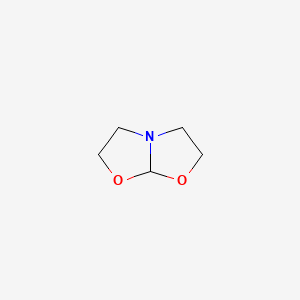
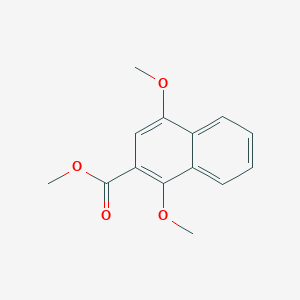
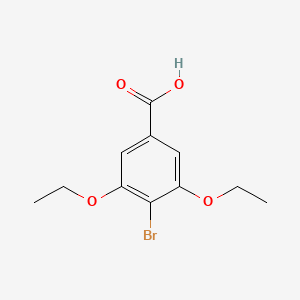
![1H-Pyrrolo[2,3-B]pyridin-3-OL, 1-(phenylsulfonyl)-, 3-formate](/img/structure/B8802485.png)
